5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
CAS No.:
Cat. No.: VC13612435
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O4 |
|---|---|
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | 5-O-tert-butyl 3a-O-ethyl 2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5-dicarboxylate |
| Standard InChI | InChI=1S/C15H26N2O4/c1-5-20-12(18)15-7-8-16-11(15)6-9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 |
| Standard InChI Key | ZMLGCFGHQXSXAH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate consists of a hexahydro-1H-pyrrolo[3,2-c]pyridine scaffold substituted with tert-butyl and ethyl ester groups at the 3a and 5 positions, respectively. Key features include:
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Bicyclic Framework: The fusion of a six-membered pyridine ring with a five-membered pyrrolidine ring creates a rigid, three-dimensional structure that influences stereoelectronic properties .
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Ester Functionalization: The tert-butyl and ethyl esters introduce steric bulk and modulate solubility, with the tert-butyl group enhancing lipophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.38 g/mol | |
| IUPAC Name | 5-O-tert-butyl 3a-O-ethyl 2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5-dicarboxylate | |
| SMILES | CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C |
Spectroscopic and Computational Data
The compound’s Standard InChIKey (ZMLGCFGHQXSXAH-UHFFFAOYSA-N) and PubChem CID (129319557) facilitate database searches and computational modeling. Nuclear magnetic resonance (NMR) and mass spectrometry data for analogous pyrrolopyridine derivatives suggest characteristic signals for the bicyclic core and ester groups, though experimental spectra for this specific compound remain unpublished .
Synthesis and Optimization
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pyridinium salt + DEAD, 25°C, 48 hr | 81% | |
| 2 | Boc protection, reflux, 15 hr | 81% |
Stereochemical Considerations
The stereochemistry at the 3a position is critical for biological activity in pyrrolopyridine derivatives. Chiral auxiliaries or asymmetric catalysis may be required to control diastereoselectivity, as evidenced by dr > 20:1 in similar syntheses .
Physicochemical Properties
Solubility and Lipophilicity
The tert-butyl group enhances lipid solubility (), while the ethyl ester marginally improves aqueous solubility. These properties make the compound suitable for pharmacokinetic studies in drug discovery .
Stability
Under acidic conditions, the tert-butyl ester is prone to hydrolysis, necessitating careful storage at neutral pH and low temperatures.
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